Deruxtecan analog 2 (monoTFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Deruxtecan analog 2 (monoTFA) is synthesized by conjugating the DX-8951 derivative with an antibody-drug conjugate linker . The synthesis involves multiple steps, including the preparation of the DX-8951 derivative and its subsequent conjugation with the linker under controlled conditions .
Industrial Production Methods
The industrial production of Deruxtecan analog 2 (monoTFA) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The compound is typically produced in a solid form and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Deruxtecan analog 2 (monoTFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The conditions vary depending on the desired reaction and the specific functional groups being targeted .
Major Products
Scientific Research Applications
Deruxtecan analog 2 (monoTFA) has a wide range of scientific research applications, including:
Mechanism of Action
Deruxtecan analog 2 (monoTFA) exerts its effects by targeting specific molecular pathways. The compound binds to its target through the antibody-drug conjugate linker, allowing the DX-8951 derivative to exert its cytotoxic effects . The molecular targets and pathways involved include the inhibition of topoisomerase I, leading to DNA damage and cell death .
Comparison with Similar Compounds
Similar Compounds
Deruxtecan: The parent compound, consisting of the same DX-8951 derivative but with different linkers.
Trastuzumab Deruxtecan: A similar compound used in the treatment of HER2-positive cancers.
Datopotamab Deruxtecan: Another antibody-drug conjugate with similar properties but targeting different molecular pathways.
Uniqueness
Deruxtecan analog 2 (monoTFA) is unique due to its specific linker and the resulting properties of the conjugate. This uniqueness allows for distinct applications in scientific research and potential therapeutic uses .
Properties
Molecular Formula |
C31H31F4N5O9 |
---|---|
Molecular Weight |
693.6 g/mol |
IUPAC Name |
2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H30FN5O7.C2HF3O2/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25;3-2(4,5)1(6)7/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37);(H,6,7)/t19-,29-;/m0./s1 |
InChI Key |
DXZHUKXYWJZGIG-XUEJMOKYSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.